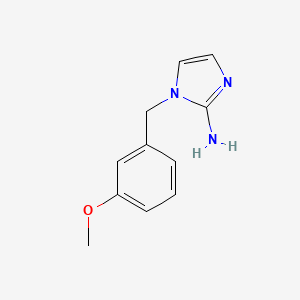

1-(3-Methoxybenzyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the 3-methoxybenzyl group. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the methoxybenzyl group. The nitrogen atoms in the imidazole ring could act as nucleophiles in reactions, and the methoxy group could potentially undergo reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar imidazole ring and methoxy group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Carcinogenic Compound Detection and Exposure Monitoring

Studies have shown the significance of detecting and monitoring specific carcinogenic compounds related to 1-(3-Methoxybenzyl)-1H-imidazol-2-amine in biological samples. Research conducted by Manabe et al. (1987) developed a method for detecting carcinogenic heterocyclic amines in plasma, highlighting its importance in monitoring exposure to these compounds in humans, particularly in patients with uremia where the incidence of malignancy is higher (Manabe et al., 1987).

Understanding Metabolic Pathways and Adduct Formation

Turteltaub et al. (1999) discussed the formation of protein and DNA adducts by low doses of heterocyclic amines and the differences in metabolite profiles between humans and rodents, highlighting the need for accurate representation of human responses to heterocyclic amine exposure (Turteltaub et al., 1999). This research is crucial for understanding the potential risks associated with exposure to such compounds.

Biomonitoring and Health Implications

Stillwell et al. (1999) developed a biomonitoring procedure for analyzing and quantifying metabolites of heterocyclic aromatic amines in human urine, providing an insight into the metabolism of these compounds in vivo and their potential health implications (Stillwell et al., 1999).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, thereby increasing their levels and enhancing their effects .

Biochemical Pathways

The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, are involved in various biochemical pathways. They act on cannabinoid receptors, which are part of the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes .

Pharmacokinetics

It was found that after oral administration in rats, the highest distribution was in the stomach, followed by the lung . The absorption and elimination rates were slow, suggesting that this compound may have similar properties .

Result of Action

The inhibition of FAAH by this compound leads to increased levels of endocannabinoids. This can result in enhanced signaling through the endocannabinoid system, potentially providing analgesic, anti-inflammatory, or neuroprotective effects .

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYSQESZCQOXMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)

![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2355449.png)